molecular formula C19H23NO3 B7720220 2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamide CAS No. 2217357-64-5

2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamide

Cat. No.: B7720220
CAS No.: 2217357-64-5
M. Wt: 313.4 g/mol
InChI Key: ICHMLGRFWRSRGJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamide typically involves the reaction of 2-methoxyphenol with 2-phenylpropylamine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenoxy)-N-(2-phenylethyl)propanamide
  • 2-(2-Methoxyphenoxy)-N-(2-phenylbutyl)propanamide

Uniqueness

2-(2-Methoxyphenoxy)-N-(2-phenylpropyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both methoxy and phenylpropyl groups allows for a range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(2-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14(16-9-5-4-6-10-16)13-20-19(21)15(2)23-18-12-8-7-11-17(18)22-3/h4-12,14-15H,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHMLGRFWRSRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(C)OC1=CC=CC=C1OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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